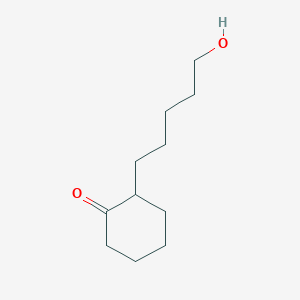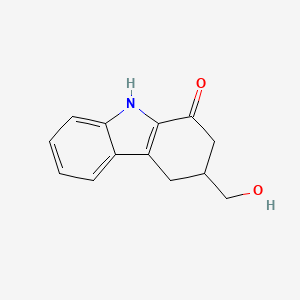
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one is a compound belonging to the carbazole family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through a series of steps, ultimately yielding the desired carbazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for laboratory-scale synthesis, and scaling up this process would likely involve optimizing reaction conditions to ensure higher yields and purity.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted carbazole derivatives .
科学的研究の応用
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex carbazole derivatives.
Medicine: Carbazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The carbazole core can intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects .
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, which lacks the hydroxymethyl and carbonyl groups.
3-(Hydroxymethyl)carbazole: Similar but lacks the tetrahydro structure.
2,3,4,9-Tetrahydro-1h-carbazol-1-one: Lacks the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one is unique due to the presence of both the hydroxymethyl and carbonyl groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
40496-53-5 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
3-(hydroxymethyl)-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C13H13NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-4,8,14-15H,5-7H2 |
InChIキー |
IRHCNQPYKGUVAL-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1C3=CC=CC=C3N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



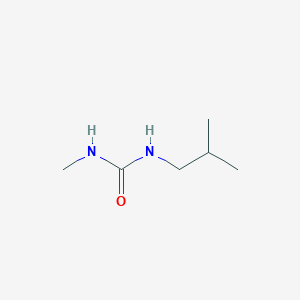
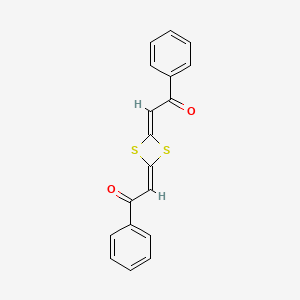

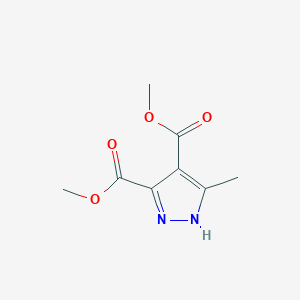
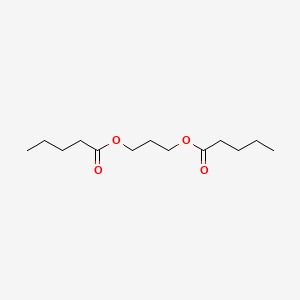
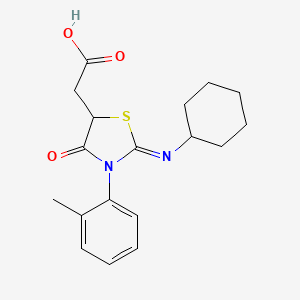
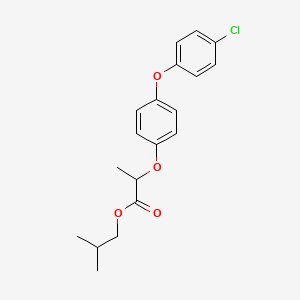
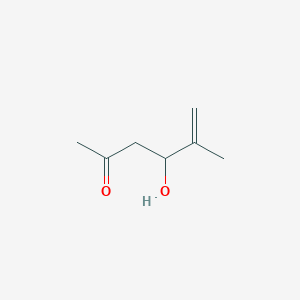
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
